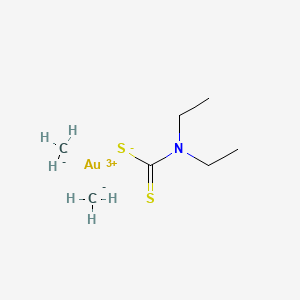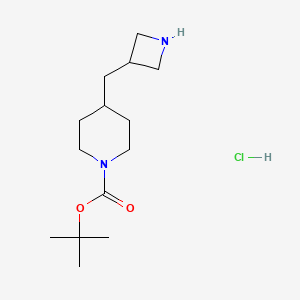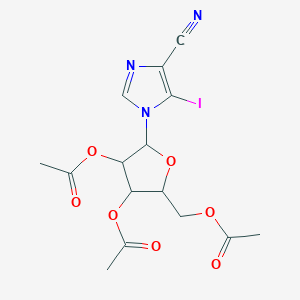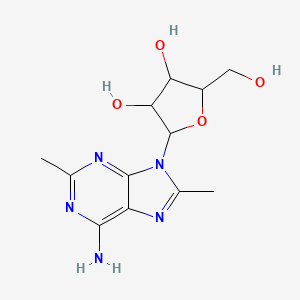
2-(6-Amino-2,8-dimethylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Dimethyladenosine is a modified nucleoside found in RNA. It is characterized by the addition of methyl groups at the 2nd and 8th positions of the adenosine molecule. This modification plays a significant role in the regulation of RNA functions and has been associated with various biological processes and diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-dimethyladenosine typically involves the methylation of adenosine at specific positions. One common method includes the use of methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions to achieve selective methylation at the 2nd and 8th positions.
Industrial Production Methods: Industrial production of 2,8-dimethyladenosine may involve enzymatic methods where specific methyltransferases catalyze the methylation of adenosine. These enzymes are often derived from bacterial sources and are used to achieve high specificity and yield in the production process.
Chemical Reactions Analysis
Types of Reactions: 2,8-Dimethyladenosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the methyl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce demethylated compounds.
Scientific Research Applications
2,8-Dimethyladenosine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study methylation processes and the effects of methylation on nucleoside properties.
Biology: The compound is studied for its role in RNA modification and its impact on gene expression and regulation.
Medicine: Research has shown that 2,8-dimethyladenosine modifications are associated with certain diseases, including cancer and metabolic disorders. It is being explored as a potential biomarker for these conditions.
Industry: In the pharmaceutical industry, 2,8-dimethyladenosine is used in the development of drugs targeting RNA-related pathways.
Mechanism of Action
The mechanism by which 2,8-dimethyladenosine exerts its effects involves its incorporation into RNA, where it influences RNA stability, splicing, and translation. The methyl groups at the 2nd and 8th positions can affect the binding of RNA-binding proteins and the recognition by RNA-modifying enzymes, thereby altering the RNA’s function and regulation.
Comparison with Similar Compounds
Adenosine: The unmodified form of 2,8-dimethyladenosine.
N6-Methyladenosine: Another methylated form of adenosine, with a methyl group at the 6th position.
N6,2’-O-Dimethyladenosine: A compound with methyl groups at the 6th and 2’-O positions.
Uniqueness: 2,8-Dimethyladenosine is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Unlike other methylated adenosines, the dual methylation at the 2nd and 8th positions provides unique structural and functional characteristics that are crucial for its role in RNA regulation.
Properties
IUPAC Name |
2-(6-amino-2,8-dimethylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c1-4-14-10(13)7-11(15-4)17(5(2)16-7)12-9(20)8(19)6(3-18)21-12/h6,8-9,12,18-20H,3H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMBEEFIKCGALL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C(=N1)N(C(=N2)C)C3C(C(C(O3)CO)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
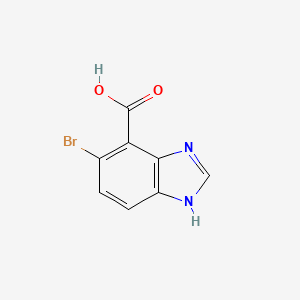
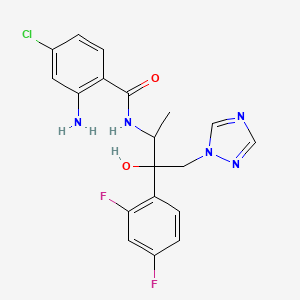
![tert-Butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B15125006.png)
![5-[8-Fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoic acid](/img/structure/B15125016.png)


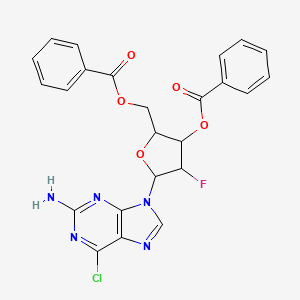

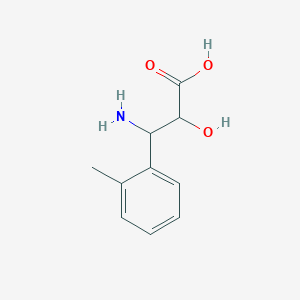
![2,6-Bis[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid](/img/structure/B15125044.png)
